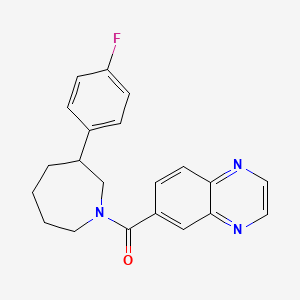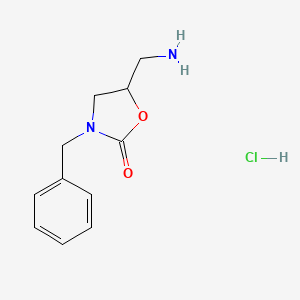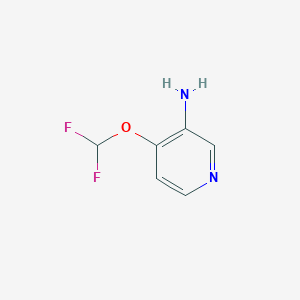
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O and its molecular weight is 362.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiolabeled Benzamide Analogs for Sigma-2 Receptor Probing
N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide and its analogs have been radiolabeled with tritium to study sigma-2 receptors in vitro. These compounds exhibit differential affinities for sigma-2 receptors, with [3H]RHM-1 showing a notably higher affinity compared to its analog [3H]RHM-2. Such compounds are valuable for understanding sigma-2 receptor functions and could potentially be used in the development of new diagnostic tools or treatments for diseases where sigma-2 receptors play a role (Xu et al., 2005).
Electrospray Mass Spectrometry and Fragmentation Studies
The compound has applications in the realm of analytical chemistry, particularly in mass spectrometry. Derivatives of N-linked glycans, when derivatized at the reducing terminus with benzamide analogs, have been examined using electrospray and collision-induced dissociation mass spectrometry. These studies are crucial for the structural elucidation of carbohydrates and can aid in the development of new analytical methodologies for complex biomolecules (Harvey, 2000).
Synthesis of Condensed Triazines and Triazoles
Research on N-(dichlormethylene)benzamide reacting with aminoquinolines to produce guanidine derivatives and condensed oxo-s-triazines showcases the chemical's utility in synthesizing novel organic compounds. These synthesized compounds could serve as key intermediates or final products with potential pharmacological activities (Reimlinge et al., 1976).
Exploration of Substituted Benzamides and Quinazolines
Substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their analogs have been synthesized, demonstrating the compound's role in the development of new chemical entities with potential medicinal properties. These compounds offer a pathway for the discovery of novel therapeutics targeting various biological pathways (Chau et al., 1982).
Anticancer Agent Synthesis
A notable application of tetrahydroisoquinoline derivatives includes the synthesis of compounds with anticancer activities. By maintaining the tetrahydroisoquinoline moiety and modifying phenyl rings, researchers have developed potent cytotoxic agents against cancer cell lines, highlighting the therapeutic potential of this chemical structure in oncology (Redda et al., 2010).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-25-12-2-3-16-13-14(4-9-18(16)25)10-11-24-19(26)15-5-7-17(8-6-15)20(21,22)23/h4-9,13H,2-3,10-12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJVPXAOSBINDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B2414285.png)
![Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2414286.png)
![(5-Oxo-2H-furan-3-yl)methyl 4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylate](/img/structure/B2414290.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2414291.png)


![1-allyl-2-((2-(2-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2414298.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2414299.png)
![N,N-Dimethyl-4-[[[2-(3-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide](/img/structure/B2414300.png)


![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2414304.png)
